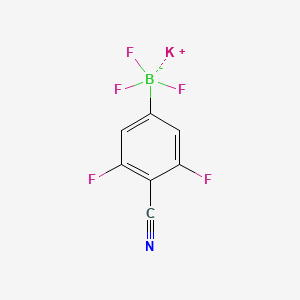
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H3BF4KN. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide typically involves the reaction of 4-cyano-3,5-difluorophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4-cyano-3,5-difluorophenylboronic acid+BF3+KF→Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Strong oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
Oxidation/Reduction: Corresponding oxidized or reduced phenyl derivatives.
Scientific Research Applications
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Applied in the manufacture of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3,5-difluorophenyl)trifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (3-cyanophenyl)trifluoroborate
Uniqueness
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
Molecular Formula |
C7H2BF5KN |
|---|---|
Molecular Weight |
245.00 g/mol |
IUPAC Name |
potassium;(4-cyano-3,5-difluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H2BF5N.K/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14;/h1-2H;/q-1;+1 |
InChI Key |
LIPRVAWKHWGAAR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C(=C1)F)C#N)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B15297677.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
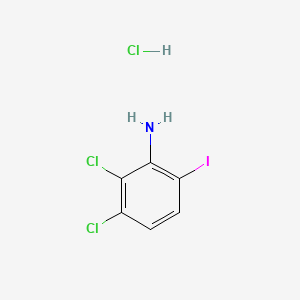
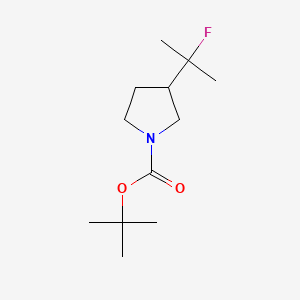
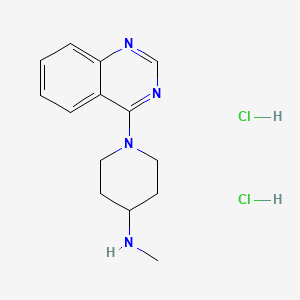
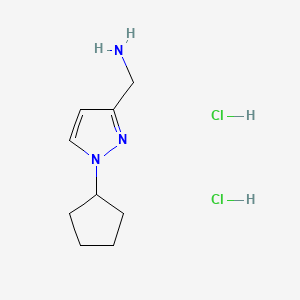
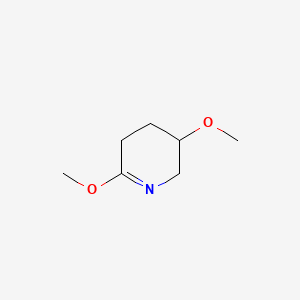
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
